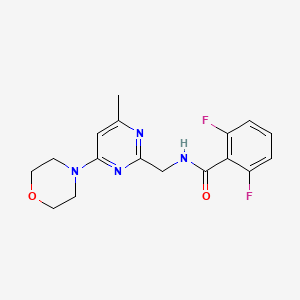

2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

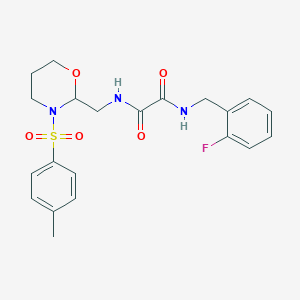

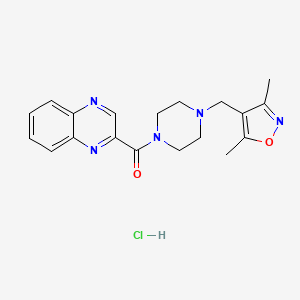

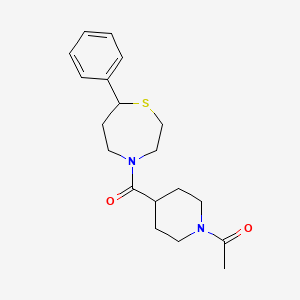

The compound of interest belongs to a class of molecules often explored for their potential in various biomedical applications due to the presence of difluoro-benzamide and morpholinopyrimidinyl groups. Such compounds are typically synthesized for their biological activity, targeting specific receptors or enzymes within the body.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes combining various precursor molecules under specific conditions. For example, the synthesis of a similar compound was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a series of steps with an overall chemical yield of 1% (Wang et al., 2013). These processes highlight the complexity and precision required in synthesizing such molecules.

Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Drug Discovery

- Heterocyclic compounds, particularly those containing benzimidazole, benzothiazole, and pyrimidine rings, are critical in medicinal chemistry due to their diverse biological activities. These compounds are foundational in the discovery and development of new drugs due to their interaction with various biological targets (Saganuwan, 2017). The presence of fluorine atoms and a morpholine ring in 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide suggests it may interact similarly within biological systems, offering potential as a lead compound in drug development.

DNA Interaction and Fluorescent Markers

- Fluorescent compounds, such as those derived from Hoechst 33258, bind to DNA and are used as markers in cell biology for chromosome and nuclear staining. This utility extends to the analysis of DNA content and chromosome analysis in plant cell biology (Issar & Kakkar, 2013). Analogues of such compounds, which may include 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, could have similar applications in fluorescent imaging and DNA interaction studies.

Enzyme Inhibition and Biological Activities

- Benzazoles and their derivatives exhibit a range of biological activities, including antitumor, antihistaminic, anthelmintic, and fungicidal effects. These activities are attributed to the structural features of benzazoles, which allow for interaction with various biological targets (Pareek & Kishor, 2015). Given the structural complexity of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, it could be explored for enzyme inhibition or modulation of biological pathways.

Anticoagulant Research

- The systematic development of small-molecule inhibitors for therapeutic applications, such as anticoagulants, involves the exploration of compounds with selective inhibition properties. Research in this area has led to the discovery of potent inhibitors with selectivity against serine proteases, highlighting the importance of structural design in developing new therapeutics (Pauls, Ewing, & Choi-Sledeski, 2001). The structural attributes of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide could make it a candidate for anticoagulant research.

Mecanismo De Acción

Propiedades

IUPAC Name |

2,6-difluoro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-11-9-15(23-5-7-25-8-6-23)22-14(21-11)10-20-17(24)16-12(18)3-2-4-13(16)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNBOAICWIZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)